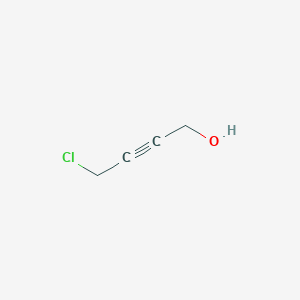
3,5-Dibromo-4-hydroxyphenoxyacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated hydroxyphenoxyacetic acids often involves multiple steps, including bromination, diazo reactions, and hydrolysis. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with a similar structure, uses amino benzoic acid as a raw material through bromination, diazo, and hydrolysis steps, achieving a yield of 93.4% with 99.7% purity under optimized conditions (Feng Yu-chuan, 2012).
Aplicaciones Científicas De Investigación
Competitive Assay of Related Compounds : A study involving 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer used in molecularly imprinted polymer particles highlights its application in the analysis of herbicides like 2,4-dichlorophenoxyacetic acid (Schöllhorn et al., 2000).
Cytotoxicity of Bromophenolic Disinfection Byproducts : Research on the cytotoxic interactions of bromoacetic acid and bromophenolic disinfection byproducts, including 3,5-dibromo-4-hydroxybenzoic acid, revealed synergistic cytotoxic effects on human cell types (Liu et al., 2021).
Formation and Decomposition of Disinfection Byproducts : A study detailed the formation and decomposition of polar brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water, identifying compounds like 3,5-dibromo-4-hydroxybenzoic acid (Zhai & Zhang, 2011).
Metabolic Fate in Plant Tissue : An investigation into the metabolic fate of chlorinated phenoxyacetic acids in stem tissues of plants showed the conversion of these compounds into various metabolites, providing insight into plant biochemistry and herbicide action (Thomas, Loughman, & Powell, 1964).
Herbicide Resistance in Plants : Research on transgenic plants expressing a bacterial detoxification gene demonstrated how a gene encoding a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid conferred resistance to the herbicide in tobacco plants (Stalker, McBride, & Malyj, 1988).
Root Growth Stimulation and Herbicidal Activity : A study on 3,5-diiodo-4-hydroxybenzonitrile and its dibromo- analogue explored their herbicidal activity and impact on root growth, contributing to agricultural science (Wain, Taylor, Intarakosit, & Shannon, 1968).
Bromophenols in Marine Red Algae : Research on the isolation and identification of bromophenols from marine red algae, including compounds related to 3,5-Dibromo-4-hydroxyphenoxyacetic acid, has implications for natural product chemistry and potential applications in medicine and biotechnology (Li et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is the Thyroid hormone receptor beta . This receptor plays a crucial role in controlling the rate of metabolic processes in the body and influencing the development and differentiation of cells .
Mode of Action
It is known that the compound interacts with the thyroid hormone receptor beta, potentially influencing its activity .
Propiedades
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O4/c9-5-1-4(14-3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTZHPLLOLDFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648456 | |
| Record name | (3,5-Dibromo-4-hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-hydroxyphenoxyacetic acid | |
CAS RN |
13012-94-7 | |
| Record name | (3,5-Dibromo-4-hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)




